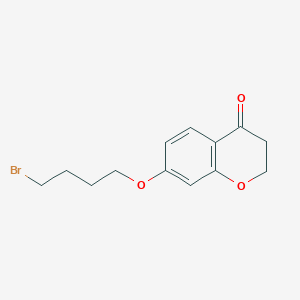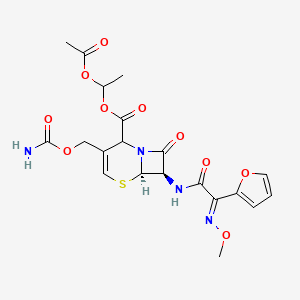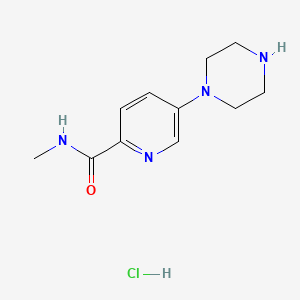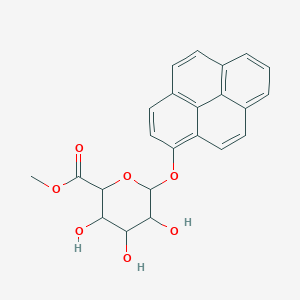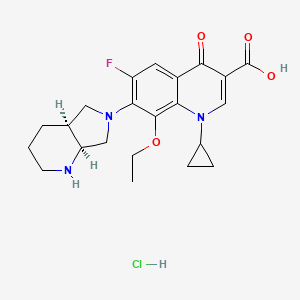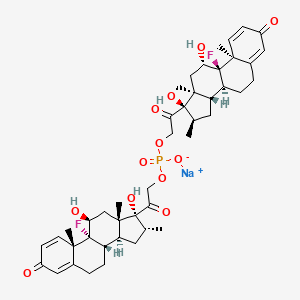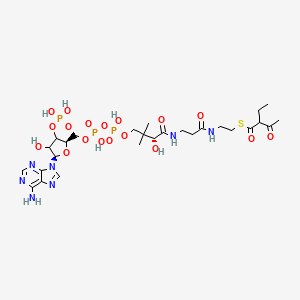
Coenzyme A S-(2-Ethyl-3-oxobutanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coenzyme A S-(2-Ethyl-3-oxobutanoate) is a derivative of Coenzyme A, a vital cofactor in enzymatic acetyl transfer reactions. This compound plays a significant role in various biochemical processes, particularly in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A S-(2-Ethyl-3-oxobutanoate) involves multiple steps, starting from the basic building blocks of Coenzyme A. The process typically includes the formation of the thioester bond between Coenzyme A and 2-Ethyl-3-oxobutanoate. This reaction is facilitated by specific enzymes that catalyze the acetyl transfer reactions.
Industrial Production Methods
Industrial production of Coenzyme A S-(2-Ethyl-3-oxobutanoate) is carried out through biotechnological methods, utilizing microbial fermentation processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
Coenzyme A S-(2-Ethyl-3-oxobutanoate) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Coenzyme A S-(2-Ethyl-3-oxobutanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound plays a crucial role in metabolic pathways, including the citric acid cycle and fatty acid metabolism.
Medicine: Research on Coenzyme A S-(2-Ethyl-3-oxobutanoate) has potential implications for developing treatments for metabolic disorders.
Industry: It is used in the production of pharmaceuticals and other biotechnological products.
Wirkmechanismus
The mechanism of action of Coenzyme A S-(2-Ethyl-3-oxobutanoate) involves its role as a cofactor in enzymatic acetyl transfer reactions. It interacts with various enzymes, facilitating the transfer of acetyl groups to specific substrates. This process is essential for the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coenzyme A: The parent compound, which also acts as a cofactor in acetyl transfer reactions.
Acetyl-Coenzyme A: Another derivative of Coenzyme A, involved in similar biochemical processes.
Succinyl-Coenzyme A: A compound that plays a role in the citric acid cycle and other metabolic pathways.
Uniqueness
Coenzyme A S-(2-Ethyl-3-oxobutanoate) is unique due to its specific structure, which allows it to participate in distinct biochemical reactions. Its role in enzymatic acetyl transfer reactions makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C27H44N7O18P3S |
|---|---|
Molekulargewicht |
879.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-ethyl-3-oxobutanethioate |
InChI |
InChI=1S/C27H44N7O18P3S/c1-5-15(14(2)35)26(40)56-9-8-29-17(36)6-7-30-24(39)21(38)27(3,4)11-49-55(46,47)52-54(44,45)48-10-16-20(51-53(41,42)43)19(37)25(50-16)34-13-33-18-22(28)31-12-32-23(18)34/h12-13,15-16,19-21,25,37-38H,5-11H2,1-4H3,(H,29,36)(H,30,39)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t15?,16-,19?,20?,21+,25-/m1/s1 |
InChI-Schlüssel |
IOFPTOHZNNADBV-DJQVHRIFSA-N |
Isomerische SMILES |
CCC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


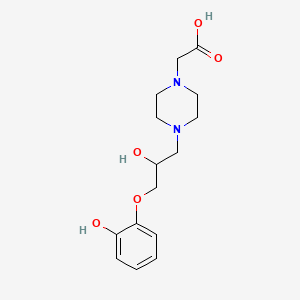
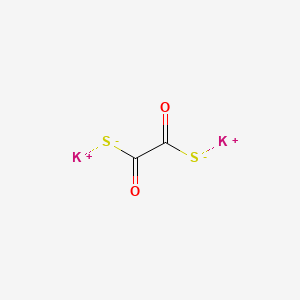
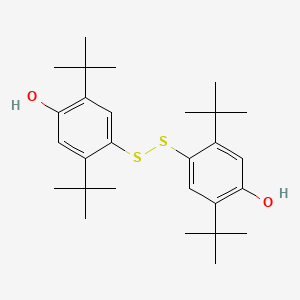
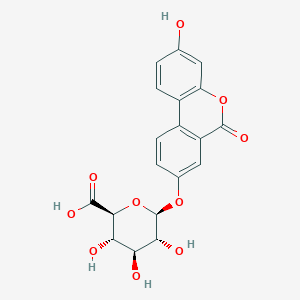
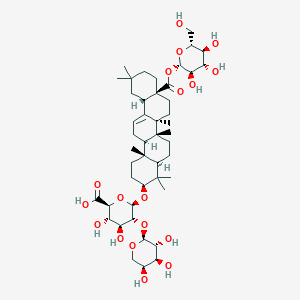
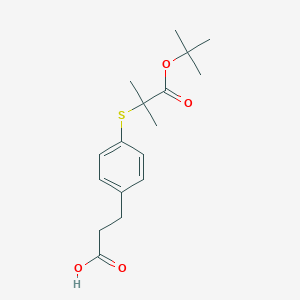
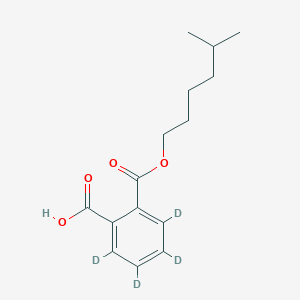
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)
